molecular formula C21H26N2O4S B5164158 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide

Cat. No. B5164158
M. Wt: 402.5 g/mol
InChI Key: SMBVIGITVUJYPO-UHFFFAOYSA-N
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Description

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide, also known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the regulation of the immune system.

Mechanism of Action

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation. 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide binds to the ATP-binding site of TYK2 and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to be a potent and selective inhibitor of TYK2 in vitro and in vivo. In preclinical studies, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has demonstrated efficacy in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, there are also some limitations to consider. For example, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide may have off-target effects on other JAK family members, which could limit its specificity. In addition, the efficacy and safety of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide in humans are still being evaluated in clinical trials.

Future Directions

There are several future directions for the research and development of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide. One area of focus is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases. Another area of interest is the exploration of its potential therapeutic applications in other areas, such as oncology. Finally, further studies are needed to better understand the mechanism of action and potential off-target effects of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.

Synthesis Methods

The synthesis of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide involves the reaction of 2-methyl-4-nitrophenol with benzylamine to form 2-methyl-4-[(benzylamino)methyl]phenol. This compound is then reacted with cyclopentylacetyl chloride to form 2-{4-[(benzylamino)methyl]-2-methylphenoxy}-N-cyclopentylacetamide. The final step involves the reaction of this compound with p-toluenesulfonyl chloride to form 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide.

Scientific Research Applications

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. TYK2 is a key enzyme involved in the signaling pathways of various cytokines, including IL-12, IL-23, and IFN-α/β. Inhibition of TYK2 can modulate the immune response and reduce inflammation, making it a promising target for the treatment of autoimmune diseases.

properties

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-13-19(28(25,26)22-14-17-7-3-2-4-8-17)11-12-20(16)27-15-21(24)23-18-9-5-6-10-18/h2-4,7-8,11-13,18,22H,5-6,9-10,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVIGITVUJYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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